molecular formula C6H6O4S2 B13120056 2-(1,3-Dithiolan-2-ylidene)propanedioic acid

2-(1,3-Dithiolan-2-ylidene)propanedioic acid

Cat. No.: B13120056
M. Wt: 206.2 g/mol
InChI Key: OOXAOGPOOQJTER-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-ylidene)propanedioic acid is an organic compound with the molecular formula C₆H₆O₄S₂ It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the dithiolane ring. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-ylidene)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dithiolan-2-ylidene)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the design of enzyme inhibitors or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)propanedioic acid involves its interaction with molecular targets through its dithiolane ring. The sulfur atoms in the ring can form strong bonds with metal ions or other electrophilic centers, making it a versatile ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, contributing to its bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane-2-thione: Similar structure but with a thione group instead of a carboxylic acid.

    1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, differing in ring size and chemical properties.

    2-(1,3-Dithian-2-ylidene)propanedioic acid: Similar structure but with a dithiane ring instead of a dithiolane ring.

Uniqueness

2-(1,3-Dithiolan-2-ylidene)propanedioic acid is unique due to its specific ring structure and the presence of both sulfur and carboxylic acid functional groups

Properties

Molecular Formula

C6H6O4S2

Molecular Weight

206.2 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)propanedioic acid

InChI

InChI=1S/C6H6O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H2,(H,7,8)(H,9,10)

InChI Key

OOXAOGPOOQJTER-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C(=O)O)C(=O)O)S1

Origin of Product

United States

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